2,5-Norbornanediol, diacetate
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Overview
Description
2,5-Norbornanediol, diacetate is a chemical compound with the molecular formula C11H16O4 It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of two acetate groups attached to the norbornane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Norbornanediol, diacetate can be synthesized through the acetylation of 2,5-norbornanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the diacetate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Norbornanediol, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate back to the diol form.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of 2,5-norbornanediol.
Substitution: Formation of various substituted norbornane derivatives.
Scientific Research Applications
2,5-Norbornanediol, diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Norbornanediol, diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornanediol: The parent diol compound without the acetate groups.
2,3-Norbornanediol: A structural isomer with hydroxyl groups at different positions.
2,7-Norbornanediol: Another isomer with hydroxyl groups at the 2 and 7 positions
Uniqueness
2,5-Norbornanediol, diacetate is unique due to its specific substitution pattern and the presence of acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
5888-39-1 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(5-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C11H16O4/c1-6(12)14-10-4-9-3-8(10)5-11(9)15-7(2)13/h8-11H,3-5H2,1-2H3 |
InChI Key |
UFWLNVAHXNWALF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CC1CC2OC(=O)C |
Origin of Product |
United States |
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